molecular formula C15H7F7N2O3 B13164856 N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide

N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B13164856
M. Wt: 396.22 g/mol
InChI Key: XYQFFHNHNISBDN-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 2-fluoro-5-nitroaniline with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms and nitro group make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides or related compounds.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound’s fluorine and nitro groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of multiple trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

Molecular Formula

C15H7F7N2O3

Molecular Weight

396.22 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C15H7F7N2O3/c16-11-2-1-10(24(26)27)6-12(11)23-13(25)7-3-8(14(17,18)19)5-9(4-7)15(20,21)22/h1-6H,(H,23,25)

InChI Key

XYQFFHNHNISBDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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